molecular formula C9H9NO4 B195265 5-Ethylpyridine-2,3-dicarboxylic acid CAS No. 102268-15-5

5-Ethylpyridine-2,3-dicarboxylic acid

Cat. No. B195265
M. Wt: 195.17 g/mol
InChI Key: MTAVBTGOXNGCJR-UHFFFAOYSA-N
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Patent
US05098466

Procedure details

A mixture of the above carboxylic acid (3.0 g, 15.37 mmol) and acetic anhydride (15 ml) is heated until the acid is dissolved. The mixture is then concentrated under vacuum, and the residue is dissolved in ether, stirred, filtered, concentrated and dried to give 5-ethyl-2,3-pyridinedicarboxylic anhydride.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=O)=[N:7][CH:8]=1)[CH3:2].C(OC(=O)C)(=O)C>>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:12](=[O:13])[O:14][C:9](=[O:11])[C:6]2=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated until the acid
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2C(=NC1)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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